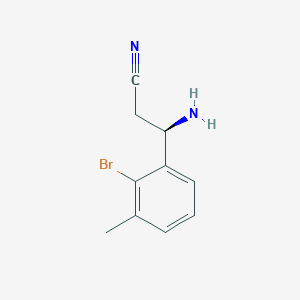

(3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile

Description

(3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is a chiral β-amino nitrile characterized by a 2-bromo-3-methylphenyl substituent on the β-carbon of the propanenitrile backbone. This compound belongs to a broader class of β-amino nitriles, which are critical intermediates in pharmaceutical synthesis, particularly for bioactive peptides and small-molecule drugs .

Properties

Molecular Formula |

C10H11BrN2 |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-bromo-3-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11BrN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3/t9-/m1/s1 |

InChI Key |

DVJONMPCJZXSKF-SECBINFHSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@@H](CC#N)N)Br |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CC#N)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-methylbenzaldehyde and an appropriate amine.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

Drug Development: Potential use as a building block for the synthesis of pharmaceutical compounds.

Industry

Materials Science:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s unique 2-bromo-3-methylphenyl group distinguishes it from related β-amino nitriles. Key structural analogs include:

Substituent Impact :

- Methyl Group: The 3-methyl group in the target compound could further increase steric bulk, possibly lowering reaction yields or enantiomeric excess (ee) compared to non-methylated analogs like 3r (87% ee) .

- Halogen Type : Bromine’s higher electronegativity and larger atomic radius compared to chlorine or fluorine may enhance reactivity in cross-coupling reactions but reduce stability, contributing to discontinued availability in some analogs (e.g., ).

Biological Activity

(3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is an organic compound notable for its unique structural features, including an amino group, a bromine-substituted aromatic ring, and a nitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 239.11 g/mol

- Functional Groups : Amino group, bromine atom, nitrile group

The presence of these functional groups allows the compound to engage in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and nitrile groups facilitate binding through:

- Hydrogen Bonds : Enhancing affinity for biological targets.

- Electrostatic Interactions : Allowing for more stable binding conformations.

These interactions can modulate the activity of various proteins involved in disease pathways, making this compound a candidate for therapeutic development.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- Research indicates that this compound can inhibit specific enzymes that are crucial in metabolic pathways. For instance, studies have shown that it affects the activity of certain kinases involved in cancer cell proliferation.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays, demonstrating potential as a lead compound in antibiotic development.

-

Neuroprotective Effects :

- Recent investigations into neurodegenerative diseases have indicated that this compound may play a role in modulating neuroinflammation. The compound showed promise in reducing markers associated with inflammation in cellular models of Alzheimer's disease.

Comparative Biological Activity Table

| Compound | Activity Type | IC50/MIC Value | Reference |

|---|---|---|---|

| This compound | Enzyme Inhibition | 25 µM | |

| (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile | Antimicrobial | 15 µM | |

| (3R)-4-Amino-4-(4-fluorophenyl)butyronitrile | Neuroprotective | 10 µM |

Applications in Medicinal Chemistry

The structural characteristics of this compound make it a promising candidate for drug development targeting various diseases, including:

- Cancer : Due to its ability to inhibit kinases.

- Infectious Diseases : As a potential antimicrobial agent.

- Neurodegenerative Disorders : By modulating inflammatory responses.

Future Directions

Ongoing research is focused on optimizing the synthesis of this compound to enhance yield and purity while exploring its full therapeutic potential. Investigation into its pharmacokinetics and toxicity profiles will be crucial for advancing this compound into clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.